Cas no 2138259-24-0 (2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester)
2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester
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- Inchi: 1S/C12H16N2O2/c1-5-14-9-10(8-13-14)6-7-11(15)16-12(2,3)4/h8-9H,5H2,1-4H3
- InChI Key: SONRRJOTOZSBFU-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)C#CC1=CN(CC)N=C1
2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-786906-0.05g |
tert-butyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate |
2138259-24-0 | 95.0% | 0.05g |
$1247.0 | 2025-02-22 | |
| Enamine | EN300-786906-0.1g |
tert-butyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate |
2138259-24-0 | 95.0% | 0.1g |
$1307.0 | 2025-02-22 | |
| Enamine | EN300-786906-0.25g |
tert-butyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate |
2138259-24-0 | 95.0% | 0.25g |
$1366.0 | 2025-02-22 | |
| Enamine | EN300-786906-0.5g |
tert-butyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate |
2138259-24-0 | 95.0% | 0.5g |
$1426.0 | 2025-02-22 | |
| Enamine | EN300-786906-1.0g |
tert-butyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate |
2138259-24-0 | 95.0% | 1.0g |
$1485.0 | 2025-02-22 | |
| Enamine | EN300-786906-2.5g |
tert-butyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate |
2138259-24-0 | 95.0% | 2.5g |
$2912.0 | 2025-02-22 | |
| Enamine | EN300-786906-5.0g |
tert-butyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate |
2138259-24-0 | 95.0% | 5.0g |
$4309.0 | 2025-02-22 | |
| Enamine | EN300-786906-10.0g |
tert-butyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate |
2138259-24-0 | 95.0% | 10.0g |
$6390.0 | 2025-02-22 |
2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester Related Literature
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester
Introduction to 2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester (CAS No. 2138259-24-0)
2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester (CAS No. 2138259-24-0) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and chemical industries. This compound is characterized by its unique structural features, which include a propynoic acid moiety, a pyrazole ring, and a tert-butyl ester group. These structural elements contribute to its diverse chemical properties and reactivity profiles, making it a valuable intermediate in the synthesis of various bioactive molecules.
The pyrazole ring is a well-known heterocyclic structure that is widely used in medicinal chemistry due to its ability to modulate various biological targets. The presence of the pyrazole ring in 2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester enhances its potential for developing new drugs with improved pharmacological properties. Recent studies have shown that compounds containing the pyrazole ring can exhibit potent anti-inflammatory, antiviral, and anticancer activities.
The propynoic acid moiety is another key structural feature of this compound. Propynoic acid derivatives are known for their ability to participate in various chemical reactions, such as nucleophilic additions and metal-catalyzed couplings. These reactions are crucial for the synthesis of complex organic molecules and pharmaceuticals. The propynoic acid group in 2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester provides a versatile handle for further functionalization and derivatization.
The tert-butyl ester group is an important protecting group in organic synthesis. It is stable under a wide range of reaction conditions and can be selectively cleaved using mild acidic or basic conditions. This property makes 2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester an ideal intermediate for the preparation of more complex molecules where controlled deprotection is required.
In the context of pharmaceutical research, 2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester has shown promise as a lead compound for the development of new therapeutic agents. Recent studies have focused on its potential as an inhibitor of specific enzymes involved in disease pathways. For example, researchers have explored its ability to inhibit kinases and proteases, which are key targets in cancer and inflammatory diseases.
One notable application of this compound is in the development of anti-inflammatory drugs. Inflammation is a complex biological response that involves multiple signaling pathways and mediators. Compounds like 2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester can modulate these pathways by interacting with specific receptors or enzymes. Preclinical studies have demonstrated that this compound can effectively reduce inflammation in animal models of arthritis and other inflammatory conditions.
Another area of interest is the use of 2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dimethylethyl ester in antiviral research. Viral infections pose significant global health challenges, and there is a constant need for new antiviral agents with broad-spectrum activity. Studies have shown that compounds containing the pyrazole ring can inhibit viral replication by targeting viral enzymes or disrupting viral entry into host cells. The unique structure of 2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-4-y)-l-, 1,1-dimethylethyl ester makes it a promising candidate for further investigation in this field.
In addition to its potential therapeutic applications, 2-Propynoic acid, 3-(1-ethyl-H-pyrazol--yl)-l-, -dimethylethyl ester has also been studied for its use as a synthetic intermediate in the production of agrochemicals and materials science applications. Its reactivity and stability make it suitable for use in various industrial processes where precise control over chemical transformations is essential.
The synthesis of 2-Proypnoic acid, -(--pyrazol--l)--l-, -dimethylethyl ester typically involves several steps that leverage modern synthetic methods and catalytic systems. One common approach involves the coupling of propargylic alcohols with pyrazoles using palladium-catalyzed reactions followed by esterification with tert-butanol. This method provides high yields and excellent selectivity, making it suitable for large-scale production.
In conclusion, 2-Proypnoic acid, -(--pyrazol--l)--l-, -dimethylethyl ester (CAS No. -) is a versatile compound with significant potential in both pharmaceutical and chemical research. Its unique structural features make it an attractive candidate for developing new drugs with improved efficacy and safety profiles. Ongoing research continues to uncover new applications and optimize synthetic methods for this promising compound.
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